molecular formula C17H19NO3S B5695873 Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B5695873
M. Wt: 317.4 g/mol
InChI Key: BHFKPZMZGJRNFR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a thiophene derivative known for its diverse applications in scientific research and industry. Thiophene derivatives are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring substituted with ethyl and dimethyl groups along with a phenylacetylamino moiety. The IUPAC name is ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, and it has a molecular weight of 358.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to significant biological effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest (G2/M phase)

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity Studies

Study ReferenceModel UsedResultMechanism
LPS-stimulated macrophagesDecreased TNF-α levelsCytokine inhibition

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simple thiophene derivatives. Research applications include:

  • Drug Development : As a candidate for new therapeutic agents targeting cancer and inflammation.
  • Chemical Biology : Utilized as a tool compound to study biological interactions.

Case Studies

  • Case Study on Anticancer Effects : A recent study explored its effects on breast cancer cell lines, where it was found to significantly reduce cell viability and promote apoptosis through mitochondrial pathways.
    • Findings : The study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.
  • Case Study on Anti-inflammatory Effects : Another investigation assessed its impact on LPS-stimulated macrophages, revealing a reduction in TNF-α production by approximately 40%, showcasing its potential as an anti-inflammatory agent.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKPZMZGJRNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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